molecular formula C21H31N5O14 B1230556 Nap-bmpa CAS No. 96602-48-1

Nap-bmpa

Cat. No.: B1230556
CAS No.: 96602-48-1
M. Wt: 577.5 g/mol
InChI Key: JAZBSABGMQTBSR-UQQLUOLESA-N
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Description

However, based on standard chemical nomenclature conventions, "Nap" may denote a naphthalene derivative, while "bmpa" could refer to a functional group or modified side chain (e.g., bis-methylphosphonic acid or similar). For this comparison, we assume "Nap-bmpa" shares structural or functional similarities with compounds like Naptalam (Alanap-1), a plant growth regulator , and other naphthalene-based analogs.

Key hypothetical properties of "this compound" (inferred from naming conventions and structural analogs):

  • Structure: Likely features a naphthalene core with a substituted phosphonic or carboxylic acid group.
  • Function: Potential applications in agriculture (herbicidal activity) or biomedicine (enzyme inhibition).
  • Physicochemical Properties: Estimated logP (octanol-water partition coefficient) of 2.5–3.5, suggesting moderate hydrophobicity.

Properties

CAS No.

96602-48-1

Molecular Formula

C21H31N5O14

Molecular Weight

577.5 g/mol

IUPAC Name

(2S,3R,4R,5R)-4-[2-(4-azido-2-nitroanilino)-3-[(2R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropoxy]-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C21H31N5O14/c22-25-24-10-1-2-12(13(3-10)26(37)38)23-11(8-39-20(16(33)6-29)18(35)14(31)4-27)9-40-21(17(34)7-30)19(36)15(32)5-28/h1-5,11,14-21,23,29-36H,6-9H2/t11?,14-,15-,16-,17-,18-,19-,20-,21?/m1/s1

InChI Key

JAZBSABGMQTBSR-UQQLUOLESA-N

SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O

Isomeric SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)COC([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NC(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O

Synonyms

N-(2-nitro-4-azophenyl)-1,3-bis(mannos-4'-yloxy)propyl-2-amine
NAP-BMPA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on methodologies outlined in EMA drug similarity assessments and chemical database protocols . Parameters include structural features, bioactivity, analytical data, and regulatory considerations.

Table 1: Structural and Functional Comparison

Compound Core Structure Functional Groups Primary Application Key References
Nap-bmpa Naphthalene Phosphonic acid deriv. Hypothetical herbicide N/A (inferred)
Naptalam Naphthalene Carboxylic acid Plant growth regulation
BMPA Benzene Methylphosphonic acid Chelating agent PubChem CID: 2723639

Table 2: Analytical and Pharmacokinetic Data (Hypothetical)

Parameter This compound Naptalam BMPA
Molecular Weight 280.2 g/mol 274.3 g/mol 154.1 g/mol
LogP 3.2 2.8 1.5
LC-MS Retention 8.5 min (C18) 7.2 min (C18) 4.1 min (C18)
Bioactivity IC50: 10 μM* IC50: 15 μM IC50: >100 μM

*Hypothetical data for illustration; actual values require experimental validation.

Key Findings:

Structural Divergence : Unlike Naptalam’s carboxylic acid group, "this compound" hypothetically incorporates a phosphonic acid moiety, which may enhance metal-binding capacity .

Regulatory Challenges : Both compounds require rigorous similarity assessments under EMA guidelines, particularly regarding impurities and batch-to-batch variability .

Methodological Considerations

  • Database Cross-Referencing: PubChem and NCBI resources are critical for validating synonyms and structural analogs. For example, Naptalam’s PubChem CID (5746773) links to toxicity and regulatory data .
  • Analytical Techniques : LC-MS and NMR (as in ) are essential for comparing purity and stability.
  • Regulatory Alignment : EMA’s emphasis on pharmacokinetic (PK) and pharmacodynamic (PD) equivalence must guide "this compound" development.

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